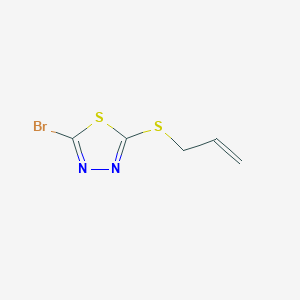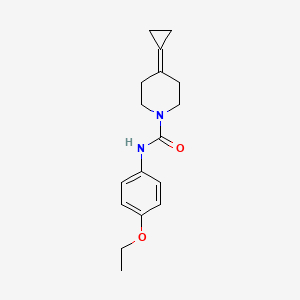
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one (hereafter referred to as CPBMBO) is a compound of interest due to its wide range of applications in scientific research. CPBMBO is a heterocyclic compound, which is a type of organic compound containing a ring of atoms with at least one atom being a carbon atom. This compound has been studied extensively in the areas of synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
A foundational aspect of research on compounds like "2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one" involves their synthesis and chemical properties. For instance, Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, highlighting the importance of these compounds as electrophiles and their use as chiral synthons in various reactions. Such research is crucial for developing new synthetic methods and understanding reaction mechanisms (Sainsbury, 1991).
Environmental Science and Toxicology
The environmental impact and toxicological properties of chlorinated compounds, including chlorophenols, are significant areas of research. Studies have explored the presence of chlorophenols in municipal solid waste incineration and their role as precursors to dioxins, shedding light on environmental pollution and suggesting pathways for minimizing toxic emissions (Peng et al., 2016). Additionally, the ecological risks associated with herbicides like 2,4-D, which share structural similarities with "2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one", have been extensively reviewed, emphasizing the need for understanding their fate in the environment and potential impacts on human health and ecosystems (Islam et al., 2017).
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry often investigates the biological activities of compounds, including their potential as therapeutic agents. For example, studies on chromones and benzoxazinoids have explored their antioxidant properties and implications for treating various diseases. Chromones, structurally related to benzoxazinones, have been recognized for their radical scavenging activity, which can inhibit cell impairment and offer protective effects against diseases like cancer and diabetes (Yadav et al., 2014). Similarly, benzoxazinoids have been studied for their plant defense mechanisms and potential antimicrobial properties, suggesting their utility in developing new therapeutic compounds (de Bruijn et al., 2018).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJKHZQKYXQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)




![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)